Cl[Pd]Cl.CN(c1ccc(P(C(C)(C)C)C(C)(C)C)cc1)C.CN(c2ccc(P(C(C)(C)C)C(C)(C)C)cc2)C
. The InChI representation is 1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;/q;;;;+2/p-2
.
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) is a palladium complex that plays a significant role in catalysis, particularly in cross-coupling reactions. Its chemical structure features two di-tert-butyl(4-dimethylaminophenyl)phosphine ligands coordinated to a palladium center, which is also bonded to two chloride ions. This compound is recognized for its efficacy in facilitating various organic transformations, making it valuable in synthetic chemistry.
The compound is classified as a palladium(II) complex and has the following identifiers:
It is commercially available from several suppliers, including Thermo Scientific, Sigma-Aldrich, and Tokyo Chemical Industry Co., Ltd., with purities typically ranging from 95% to 98% .
The synthesis of bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) generally involves the reaction of palladium(II) chloride with the corresponding phosphine ligands. The typical synthetic route can be outlined as follows:
The molecular structure of bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) can be described as follows:
This data indicates the presence of bulky tert-butyl groups and dimethylamino substituents that influence both sterics and electronics of the complex .
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) is primarily utilized as a catalyst in various organic reactions, including:
These reactions benefit from the electronic properties imparted by the phosphine ligands, enhancing the reactivity of the palladium center .
The mechanism by which bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) acts as a catalyst typically involves several key steps:
This catalytic cycle allows for high turnover numbers and efficient coupling reactions .
The physical properties of bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) include:
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) finds applications in various fields:
The versatility of this compound makes it an essential tool for chemists engaged in synthetic research .
CAS No.: 109434-24-4
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 75023-40-4